molecular formula C18H16ClNO4S B11477858 N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide

Cat. No.: B11477858
M. Wt: 377.8 g/mol
InChI Key: OIVYRAGINQETFI-UHFFFAOYSA-N
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Description

N-(3-Acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core substituted with acetyl and dimethyl groups, along with a chlorobenzene sulfonamide moiety, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of acetyl and dimethyl groups. The final step involves the sulfonation of the chlorobenzene ring and its subsequent attachment to the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

N-(3-Acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetyl-2,6-dimethyl-1-benzofuran-5-yl)-2-thiophenesulfonamide
  • N-(3-Acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide

Uniqueness

N-(3-Acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C18H16ClNO4S/c1-10-8-17-15(18(11(2)21)12(3)24-17)9-16(10)20-25(22,23)14-6-4-13(19)5-7-14/h4-9,20H,1-3H3

InChI Key

OIVYRAGINQETFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=C(O2)C)C(=O)C

Origin of Product

United States

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